2-(4-chlorophenoxy)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of indeno[1,2-d]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound’s structure features a chlorophenoxy group, an indeno[1,2-d]thiazole moiety, and an acetamide linkage, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indeno[1,2-d]thiazole Core: This step involves the cyclization of appropriate ketones with thiourea under acidic conditions to form the indeno[1,2-d]thiazole core.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced through a nucleophilic substitution reaction, where a chlorophenol derivative reacts with an appropriate electrophile.
Acetamide Formation: The final step involves the acylation of the indeno[1,2-d]thiazole derivative with an acetic anhydride or acetyl chloride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against SARS-CoV-2 3CL protease.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the target enzyme, blocking its activity and thereby inhibiting the biological process it mediates. The compound’s structure allows it to fit into the enzyme’s active site, forming stable interactions through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
8H-Indeno[1,2-d]thiazole Derivatives: These compounds share the indeno[1,2-d]thiazole core and exhibit similar biological activities.
Chlorophenoxy Derivatives: Compounds with chlorophenoxy groups that have diverse applications in medicinal chemistry.
Uniqueness
2-(4-chlorophenoxy)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to inhibit specific enzymes, such as SARS-CoV-2 3CL protease, highlights its potential as a therapeutic agent .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2S/c19-12-5-7-13(8-6-12)23-10-16(22)20-18-21-17-14-4-2-1-3-11(14)9-15(17)24-18/h1-8H,9-10H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZMCFZYZNDUIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.